molecular formula C12H21ClN4OS B1452361 1-(4-Tert-butylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride CAS No. 1217125-14-8

1-(4-Tert-butylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride

Cat. No. B1452361
CAS RN: 1217125-14-8
M. Wt: 304.84 g/mol
InChI Key: FWKJNQGHVJIROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride, also known as TBUP, is a synthetic organic compound belonging to the class of thiazol ureas. It is a white, odourless, crystalline solid that is insoluble in water. TBUP is used in the synthesis of various compounds and has a wide range of applications in the fields of science and medicine.

Scientific Research Applications

  • Corrosion Inhibition : Urea-derived Mannich bases, including compounds similar to 1-(4-Tert-butylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride, have been researched for their effectiveness in inhibiting corrosion on mild steel surfaces in hydrochloric acid solutions. These inhibitors demonstrate increased efficiency with higher concentrations and adsorb onto steel surfaces following Langmuir's adsorption isotherm (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

  • Chemical Reactions in Organic Synthesis : Studies have focused on the lithiation of urea derivatives, which is a key step in the synthesis of various organic compounds. Specifically, lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds occurs on both the nitrogen and the ring, which can be utilized to create various substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

  • Molecular Complexation Studies : Research involving N-(pyridin-2-yl),N'-substituted ureas, closely related to the specified compound, has been conducted to understand their association with other molecules, such as 2-amino-1,8-naphthyridines and benzoates. These studies provide insights into the substituent effect on complexation and are relevant for developing new pharmaceuticals or chemical sensors (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).

  • Pharmaceutical Research : Urea derivatives have been extensively studied in the pharmaceutical field. For instance, 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, an active metabolite of a PI3 kinase inhibitor, is a significant result of such research, highlighting the therapeutic potential of urea derivatives in cancer treatment and other diseases (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-pyrrolidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS.ClH/c1-12(2,3)9-7-18-11(15-9)16-10(17)14-8-4-5-13-6-8;/h7-8,13H,4-6H2,1-3H3,(H2,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKJNQGHVJIROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)NC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylthiazol-2-YL)-3-(pyrrolidin-3-YL)urea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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